3,5-Dibromo-2-fluoro-6-iodobenzoic acid
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Overview
Description
3,5-Dibromo-2-fluoro-6-iodobenzoic acid is an aromatic compound with the molecular formula C7H2Br2FIO2 and a molecular weight of 423.8 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a benzoic acid core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of 2-fluorobenzoic acid. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are used to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-fluoro-6-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3,5-Dibromo-2-fluoro-6-iodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique halogenation pattern.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzoic acid: Similar in structure but lacks the bromine substituents.
5-Fluoro-2-iodobenzoic acid: Another similar compound with a different substitution pattern.
Uniqueness
3,5-Dibromo-2-fluoro-6-iodobenzoic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
1160573-45-4 |
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Molecular Formula |
C7H2Br2FIO2 |
Molecular Weight |
423.80 g/mol |
IUPAC Name |
3,5-dibromo-2-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H2Br2FIO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |
InChI Key |
POGCJUZEBDDFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)C(=O)O)F)Br |
Origin of Product |
United States |
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